4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2H,6H,7H,8H,9H-cyclohexa[g]chromen-2-one
Description
Properties
IUPAC Name |
4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-6,7,8,9-tetrahydrobenzo[g]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O2/c25-20-6-3-7-21(15-20)27-10-8-26(9-11-27)16-19-14-24(28)29-23-13-18-5-2-1-4-17(18)12-22(19)23/h3,6-7,12-15H,1-2,4-5,8-11,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWKSVLCWCPSNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC3=C(C=C2C1)C(=CC(=O)O3)CN4CCN(CC4)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2H,6H,7H,8H,9H-cyclohexa[g]chromen-2-one typically involves multiple steps. One common method includes the Mannich reaction, where a piperazine derivative is reacted with formaldehyde and a chromenone derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, and the product is purified using techniques like recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous reactors. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction parameters. Industrial methods may also include additional steps for the recovery and recycling of solvents and reagents to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2H,6H,7H,8H,9H-cyclohexa[g]chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reactions are typically conducted under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives .
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities:
- Antidepressant Effects : Studies have shown that derivatives of piperazine can exhibit antidepressant-like effects in animal models. The mechanism is believed to involve modulation of serotonin and norepinephrine pathways.
- Anticancer Properties : The compound has been tested for its cytotoxic effects against various cancer cell lines. Data suggest that it may induce apoptosis in cancer cells through mitochondrial pathways.
- Antimicrobial Activity : Preliminary studies indicate that this compound has antimicrobial properties against specific bacterial strains, making it a candidate for further investigation in infectious diseases.
Case Studies and Research Findings
- Neuropharmacological Studies : A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds with piperazine moieties showed significant binding affinity to serotonin receptors, suggesting potential use as anxiolytics or antidepressants .
- Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines revealed that the compound induced apoptosis with IC50 values comparable to established chemotherapeutics. The mechanism was linked to reactive oxygen species (ROS) generation leading to cell death .
- Antimicrobial Testing : A recent study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a significant inhibition zone in susceptible strains, warranting further exploration into its potential as an antimicrobial agent .
Data Tables
Mechanism of Action
The mechanism of action of 4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2H,6H,7H,8H,9H-cyclohexa[g]chromen-2-one involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The chromenone moiety may contribute to the compound’s ability to scavenge free radicals and inhibit oxidative stress. These interactions can lead to a range of biological effects, depending on the specific context and application .
Biological Activity
The compound 4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2H,6H,7H,8H,9H-cyclohexa[g]chromen-2-one is a synthetic derivative that exhibits potential biological activities relevant to pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 378.88 g/mol. The structure incorporates a piperazine moiety linked to a chromenone scaffold, which is known for various biological interactions.
Anticancer Activity
Recent studies have indicated that compounds with similar structures to 4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2H,6H,7H,8H,9H-cyclohexa[g]chromen-2-one exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
- Case Study : In vitro tests showed that derivatives of chromenone exhibited cytotoxic effects against various cancer cell lines (e.g., HeLa and MCF-7) with IC50 values ranging from 5 to 15 µM .
Antimicrobial Activity
The piperazine component is known for its antimicrobial properties:
- Antibacterial Effects : Compounds containing piperazine have shown effectiveness against Gram-positive and Gram-negative bacteria. A study highlighted the antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) as low as 32 µg/mL .
- Antifungal Properties : Similar derivatives have demonstrated antifungal activity against Candida species and Aspergillus niger .
Neuropharmacological Effects
The structural similarity to known neuroactive compounds suggests potential applications in treating neurological disorders:
- Dopaminergic Activity : The piperazine ring can interact with dopamine receptors, potentially offering therapeutic benefits in conditions like schizophrenia or Parkinson's disease.
- Case Study : A related compound was evaluated for its effects on D2 receptor binding affinity and showed promising results in modulating dopaminergic pathways .
Synthesis and Characterization
The synthesis of the compound typically involves a multi-step process including the Mannich reaction. Characterization techniques such as NMR and IR spectroscopy confirm the identity and purity of the synthesized product .
In Vivo Studies
Preliminary in vivo studies on animal models have shown that the compound may reduce tumor growth rates significantly compared to controls. These studies are crucial for understanding the pharmacokinetics and bioavailability of the compound .
Data Table
Q & A
Q. What protocols validate analytical methods for this compound in complex matrices?
- HPLC validation : Follow ICH Q2(R1) guidelines for linearity (1–100 µg/mL, R² >0.99), precision (%RSD <2%), and recovery (>95% in spiked plasma samples) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
